N-Adamantan-1-yl-2-chloro-nicotinamide
Overview
Description
N-Adamantan-1-yl-2-chloro-nicotinamide: is a chemical compound with the molecular formula C16H19ClN2O and a molecular weight of 290.8 g/mol . This compound is known for its unique structure, which combines an adamantane moiety with a nicotinamide group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-2-chloro-nicotinamide typically involves the reaction of 1-bromoadamantane with 2-chloronicotinamide in the presence of a base . The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Adamantan-1-yl-2-chloro-nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nicotinamide ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The adamantane moiety can undergo oxidation to form hydroxylated derivatives.
Reduction Reactions: The nicotinamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted nicotinamides with various functional groups.
Oxidation Reactions: Hydroxylated adamantane derivatives.
Reduction Reactions: Amino derivatives of nicotinamide.
Scientific Research Applications
N-Adamantan-1-yl-2-chloro-nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Adamantan-1-yl-2-chloro-nicotinamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through cell membranes . The nicotinamide group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-yl)acetamide
- N-(Adamantan-1-yl)benzamide
- N-(Adamantan-1-yl)formamide
Uniqueness
N-Adamantan-1-yl-2-chloro-nicotinamide is unique due to the presence of both the adamantane and nicotinamide moieties, which confer distinct chemical and biological properties. The chlorine atom in the nicotinamide ring also allows for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloropyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-14-13(2-1-3-18-14)15(20)19-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKQOEFQHFJRCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(N=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329634 | |
Record name | N-(1-adamantyl)-2-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642642 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
445017-10-7 | |
Record name | N-(1-adamantyl)-2-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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